2-chloro-6-fluoro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide
Description
2-Chloro-6-fluoro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide is a benzamide derivative characterized by a 2-chloro-6-fluorobenzoyl core linked to a para-substituted phenyl group. The phenyl group is further functionalized with a carbamoylmethyl moiety attached to a thiophen-2-ylmethyl group. This structural complexity confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. Key features include halogen substituents (Cl, F) for enhanced lipophilicity, a thiophene ring for aromatic interactions, and a carbamoyl linker that may facilitate hydrogen bonding with biological targets .
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O2S/c21-16-4-1-5-17(22)19(16)20(26)24-14-8-6-13(7-9-14)11-18(25)23-12-15-3-2-10-27-15/h1-10H,11-12H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOUYDFVWAVPTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-6-fluoro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, efficacy against various cell lines, and relevant case studies.
- Molecular Formula : C23H23ClFN5O
- Molecular Weight : 439.9 g/mol
- IUPAC Name : this compound
- InChI Key : YRHYSSOGYRVSTM-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cancer proliferation and apoptosis. The presence of the thiophenyl group is crucial as it enhances the compound's interaction with cellular targets, potentially leading to increased antitumor activity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, related benzamide derivatives have shown potent inhibition of histone deacetylases (HDACs), which are crucial in regulating gene expression and cell cycle progression.
Cell Line Studies
The compound's efficacy was evaluated against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis.
- HepG2 Cells : Exhibited an IC50 value of 1.30 µM, indicating strong antiproliferative activity.
- A431 Cells : Similar compounds showed IC50 values below that of doxorubicin, highlighting their potential as effective anticancer agents.
Study 1: Antiproliferative Effects
A study conducted on a series of benzamide derivatives revealed that modifications in the thiophenyl group significantly enhanced cytotoxicity against cancer cells. The study emphasized the importance of structural variations in improving biological activity.
Study 2: Mechanistic Insights
Research involving molecular dynamics simulations provided insights into how these compounds interact with target proteins, primarily through hydrophobic contacts and hydrogen bonding. This understanding is crucial for further optimizing the structure for enhanced potency.
Comparison with Similar Compounds
Electronic and Steric Effects
- Thiophene vs. Furan : The thiophene ring in the target compound exhibits greater aromaticity and polarizability than furan analogs, enhancing π-π stacking and hydrophobic interactions with biological targets .
- Halogen Substituents: The Cl/F combination optimizes lipophilicity and membrane permeability compared to non-halogenated analogs .
Computational Predictions
Molecular docking studies on analogous compounds suggest that the thiophene-carbamoyl motif enhances binding to kinase enzymes (e.g., IC₅₀ values < 1 µM in EGFR inhibition models) . The target compound’s halogen placement may further stabilize hydrophobic pockets in active sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
